

The Biological Function of Lewis Y in Normal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

The Lewis y (Ley) antigen, a difucosylated oligosaccharide of the histo-blood group family, is a critical carbohydrate structure present on the surface of various normal human epithelial cells. While extensively studied for its aberrant expression in cancer, its physiological roles in normal cells are fundamental to understanding tissue homeostasis, development, and host-pathogen interactions. In normal tissues, Ley functions as a key mediator of cell-cell recognition and adhesion, plays a tightly regulated role in embryonic development, and can modulate the activity of crucial signaling receptors like the Epidermal Growth Factor Receptor (EGFR). This guide provides a detailed overview of the biological functions of Lewis y in non-pathological contexts, summarizes quantitative expression data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows involved.

Introduction to Lewis Y

The Lewis y antigen is a type 2 chain blood group-related antigen with the chemical structure $Fuc\alpha 1 \rightarrow 2Gal\beta 1 \rightarrow 4[Fuc\alpha 1 \rightarrow 3]GlcNAc\beta 1 \rightarrow R$. It is synthesized by the sequential action of fucosyltransferases, which add fucose residues to a precursor oligosaccharide chain. Ley can be attached to either proteins (forming glycoproteins) or lipids (forming glycolipids) and is integrated into the cell membrane, forming part of the dense carbohydrate layer known as the glycocalyx.[1] In normal physiology, its expression is largely restricted to epithelial cells and is also found on red blood cells, where it is adsorbed from the plasma.[1][2]



Expression of Lewis Y in Normal Tissues

Lewis y expression is detected in a variety of normal epithelial tissues. Its presence is often cell-type specific and can vary based on the secretor status of the individual. Immunohistochemical studies have been the primary method for determining its distribution.

Quantitative Data on Lewis Y Expression

Quantitative data on Ley expression in normal tissues is limited. Most studies provide qualitative descriptions or percentages of positive samples rather than absolute quantification of antigen density. The available data is summarized below.

Tissue Type	Finding	Method	Reference(s)
Normal Colon	Ley expression observed in 20-45% of normal tissue samples.	Immunohistochemistry	[2][3]
Normal Stomach	Ley detected in the deep glands and in Brenner's glands regardless of secretor status.	Immunohistochemistry	[4]
Normal Ovary	No Ley expression detected in normal ovarian tissue samples.	Immunohistochemistry	[1]
Normal Oral Squamous Epithelia	No expression of Ley was observed.	Immunohistochemistry	[5]
Placental Villi (Normal Pregnancy)	High expression detected in syncytiotrophoblast and endothelial cells of villous vessels.	Immunohistochemistry	[6]



Core Biological Functions of Lewis Y in Normal Cells

In normal cells, Lewis y is involved in several fundamental biological processes ranging from embryonic development to maintaining tissue integrity and interacting with the external environment.

Cell Adhesion and Recognition

As a terminal fucosylated glycan, Ley plays a role in intercellular adhesion and recognition, processes critical for the formation and maintenance of epithelial tissues. Fucosylated glycans mediate cell-cell adhesion in early embryos, contributing to processes like morula compaction. [7] This adhesive function is crucial for maintaining the structural integrity of epithelial layers in adult tissues.

Embryonic Development

The expression of fucosylated oligosaccharides is tightly regulated during embryogenesis and is critical for key developmental events.[8] The related Lewis x antigen is a well-known marker for murine embryonic stem cells and is required for neural stem cell proliferation through the activation of the Notch signaling pathway.[7][9] While the specific roles of Ley are less defined than Lewis x, its expression during embryogenesis suggests a function in cell fate decisions, cell adhesion, and implantation.[6][8]

Modulation of Cell Signaling Pathways

One of the most significant functions of Ley in normal cells is its ability to modulate the activity of transmembrane receptors, thereby influencing intracellular signaling cascades that control cell proliferation, differentiation, and survival.

EGFR is a receptor tyrosine kinase vital for the proliferation, differentiation, and repair of epithelial cells.[10] The extracellular domain of EGFR is heavily glycosylated, and these glycans, including potentially Ley, are critical for its function.[10]

Receptor Conformation and Ligand Binding: The presence of specific glycans can stabilize
the EGFR binding site and influence its affinity for ligands like EGF.[10] Studies on oral
squamous cell carcinoma (OSCC) cells, which express Ley (unlike their normal





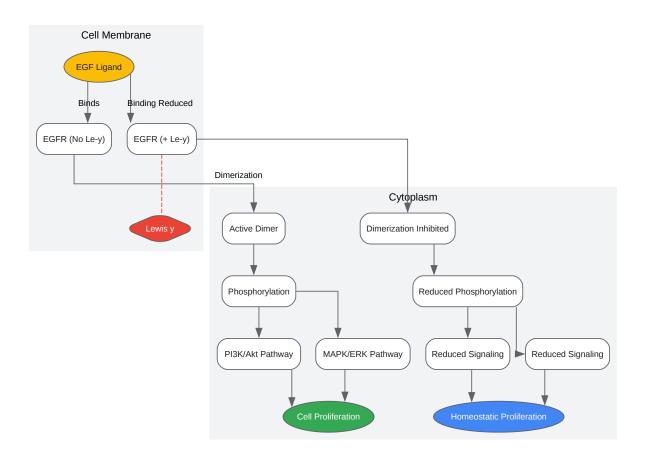


counterparts), show that Ley can reduce the number of available EGF binding sites.[5] This suggests that in normal tissues where Ley is expressed, it may act as a negative regulator of EGFR activation, helping to maintain homeostasis and prevent excessive proliferation.

- Dimerization and Autophosphorylation: Ligand binding induces EGFR dimerization, a
 prerequisite for the autophosphorylation of its intracellular kinase domain and the initiation of
 downstream signaling. By sterically hindering receptor movement or altering its
 conformation, Ley glycosylation can suppress EGFR dimerization and subsequent
 phosphorylation.[5] This modulation helps to fine-tune the cellular response to growth
 factors.
- Downstream Signaling: By controlling the initial activation of EGFR, Ley indirectly modulates major downstream pathways, including the Ras-MAPK and PI3K-Akt cascades, which are central to cell proliferation and survival.[11]

Below is a diagram illustrating the proposed mechanism by which Lewis y modulates EGFR signaling.





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Caption: Lewis y modulation of the EGFR signaling pathway.

Host-Pathogen Interactions

The expression of blood group antigens on epithelial surfaces makes them a target for pathogen binding. The O-antigen of the bacterium Helicobacter pylori, a common inhabitant of the stomach, can mimic Lewis antigens to facilitate its colonization of the gastric mucosa.[12]



Additionally, related sialylated structures like Sialyl Lewis x (sLex) serve as receptors for influenza A viruses, highlighting the role of these glycans as a crucial interface between the host and microbial or viral agents.[13]

Experimental Protocols for Studying Lewis Y

Investigating the function of Lewis y requires specific methodologies for its detection, quantification, and functional characterization.

Immunohistochemistry (IHC) for Lewis Y Detection in Tissues

IHC is used to visualize the distribution of Ley in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol:

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 changes, 5 minutes each.
 - Immerse in 100% Ethanol: 2 changes, 3 minutes each.
 - Immerse in 95% Ethanol: 1 minute.
 - Immerse in 80% Ethanol: 1 minute.
 - Rinse in deionized water for 5 minutes.
- Antigen Retrieval:
 - Perform Heat-Induced Epitope Retrieval (HIER).
 - Immerse slides in a slide container with 10 mM Sodium Citrate buffer (pH 6.0).
 - Place the container in a steamer or water bath at 95-100°C for 20-30 minutes.
 - Allow slides to cool in the buffer for at least 30 minutes at room temperature.

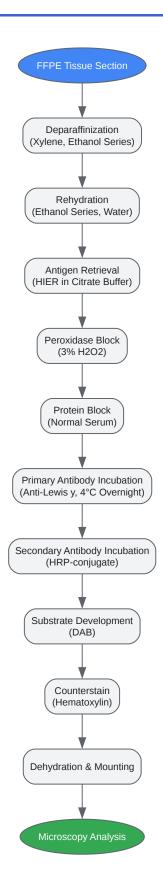


· Staining Procedure:

- Wash slides 2x in Phosphate Buffered Saline (PBS).
- Quench endogenous peroxidase activity by incubating in 3% H2O2 in methanol for 30-40 minutes.
- Wash slides 3x in PBS.
- Apply a blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature in a humidified chamber.
- Drain blocking solution and apply the primary antibody (anti-Lewis y monoclonal antibody, diluted in blocking buffer) and incubate overnight at 4°C.
- Wash slides 3x in PBS.
- Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat antimouse IgG-HRP) and incubate for 30-60 minutes at room temperature.
- Wash slides 3x in PBS.
- Apply DAB (3,3'-Diaminobenzidine) substrate solution and monitor for color development (brown precipitate).
- Stop the reaction by immersing slides in deionized water.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with Hematoxylin for 30-60 seconds.
 - "Blue" the stain in running tap water.
 - Dehydrate slides through graded ethanol (95%, 100%) and clear in xylene.
 - Coverslip with a permanent mounting medium.

The workflow for this protocol is visualized below.





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Caption: General experimental workflow for IHC staining of Lewis y.



Flow Cytometry for Lewis Y Quantification on Cell Surfaces

Flow cytometry allows for the quantification of Ley expression on single cells in suspension.

Protocol:

- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension. For adherent cells, use a nonenzymatic dissociation buffer to preserve surface antigens.
 - Wash cells with ice-cold FACS buffer (PBS + 1% BSA + 0.1% Sodium Azide).
 - Count cells and adjust concentration to 1 x 106 cells per tube.
- Staining:
 - Incubate cells with an Fc receptor blocking solution (e.g., FcBlock) for 10-15 minutes on ice to prevent non-specific antibody binding.
 - Add the primary antibody (e.g., PE-conjugated anti-Lewis y) at the predetermined optimal concentration.
 - Incubate for 30 minutes on ice in the dark.
 - (If using an unconjugated primary antibody): Wash cells 2x with FACS buffer, then add a fluorescently-labeled secondary antibody and incubate for 30 minutes on ice in the dark.
 - Wash cells 2x with FACS buffer.
- Data Acquisition:
 - Resuspend cells in 300-500 μL of FACS buffer.
 - Add a viability dye (e.g., DAPI or Propidium Iodide) just before analysis to exclude dead cells.



 Acquire data on a flow cytometer, collecting forward scatter (FSC), side scatter (SSC), and fluorescence data. Be sure to include an unstained control and/or an isotype control to set gates correctly.

Conclusion and Future Directions

In normal cells, the Lewis y antigen is far from a passive bystander. It is a dynamic modulator of fundamental cellular processes, including adhesion, developmental signaling, and the crucial homeostatic regulation of epithelial cell proliferation via pathways like EGFR. Its role as an attachment site for pathogens also places it at the center of host-environment interactions.

For researchers and drug development professionals, understanding the baseline function of Ley in normal tissues is paramount. This knowledge provides the necessary context for evaluating its role in pathology and for designing targeted therapies. Future research should focus on obtaining more granular quantitative data on Ley expression across a wider range of normal tissues and further elucidating the specific signaling events it mediates in non-cancerous contexts, particularly in tissue repair and regeneration. A deeper understanding of these physiological roles will be invaluable for predicting potential on-target, off-tumor effects of Ley-targeting therapeutics and may uncover new avenues for promoting tissue health.

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References

- 1. Lewis(y) antigen promotes the progression of epithelial ovarian cancer by stimulating MUC1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Expression of Lewisa, Lewisb, Lewisx, Lewisy, siayl-Lewisa, and sialyl-Lewisx blood group antigens in human gastric carcinoma and in normal gastric tissue. | Semantic Scholar



[semanticscholar.org]

- 5. Lewis y Expressed in Oral Squamous Cell Carcinoma Attenuates Malignant Properties via Down-regulation of EGF Signaling | Anticancer Research [ar.iiarjournals.org]
- 6. Frontiers | Expression of the Carbohydrate Lewis Antigen, Sialyl Lewis A, Sialyl Lewis X, Lewis X, and Lewis Y in the Placental Villi of Patients With Unexplained Miscarriages [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Glycans on Key Cell Surface Receptors That Regulate Cell Proliferation and Cell Death PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lewis y antigen promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. Helicobacter pylori Wikipedia [en.wikipedia.org]
- 13. The Sialyl Lewis X Glycan Receptor Facilitates Infection of Subtype H7 Avian Influenza A Viruses PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Function of Lewis Y in Normal Cells: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15062212#biological-function-of-lewis-y-in-normal-cells]

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